molecular formula C30H40O9 B1236071 [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate

[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate

Cat. No.: B1236071
M. Wt: 544.6 g/mol
InChI Key: JNBOCJQZCHEASA-QOOQSHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate is a complex organic molecule. . This compound is characterized by its intricate pentacyclic structure and multiple functional groups, including hydroxyl, methylidene, and ester groups.

Preparation Methods

The synthesis of [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate involves multiple steps, starting from simpler organic molecules. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Scientific Research Applications

[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate: has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate include other quassinoids and terpene lactones. These compounds share similar structural features but may differ in their specific functional groups and biological activities. Examples of similar compounds include ailanthinone and bruceantin . The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C30H40O9

Molecular Weight

544.6 g/mol

IUPAC Name

[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate

InChI

InChI=1S/C30H40O9/c1-6-7-8-9-15(2)10-11-21(32)39-23-22-17(4)24(33)30(36)27-28(5)18(16(3)12-19(31)25(28)34)13-20(38-26(23)35)29(22,27)14-37-30/h10,12,18,20,22-25,27,33-34,36H,4,6-9,11,13-14H2,1-3,5H3/b15-10+/t18-,20+,22+,23+,24+,25+,27+,28+,29-,30?/m0/s1

InChI Key

JNBOCJQZCHEASA-QOOQSHFOSA-N

Isomeric SMILES

CCCCC/C(=C/CC(=O)O[C@@H]1[C@H]2C(=C)[C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)/C

Canonical SMILES

CCCCCC(=CCC(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Synonyms

11,20-epoxy-1,11,12-trihydroxy-15-(3-methyl-2-octenoyl)oxypicras-3,13(21)-diene-2,16-dione
SUN 2071
SUN-2071
SUN2071

Origin of Product

United States

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